(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
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Overview
Description
(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one is a complex organic compound with a unique structure. This compound is part of the steroid family and is known for its significant biological activities. It is a derivative of cyclopenta[a]phenanthrene, a polycyclic aromatic hydrocarbon, and contains multiple chiral centers, making it an interesting subject for stereochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. The reaction conditions typically require controlled temperatures and the presence of catalysts to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound often involves large-scale organic synthesis techniques. The process may include multiple steps such as hydrogenation, oxidation, and cyclization, each requiring specific reagents and conditions. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different stereoisomers.
Substitution: Halogenation or other substitution reactions can occur at specific positions on the ring structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various stereoisomers.
Scientific Research Applications
Chemistry
In chemistry, (8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one is used as a model compound for studying stereochemistry and reaction mechanisms. Its complex structure makes it an ideal candidate for exploring new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential role in various biochemical pathways. Its structural similarity to natural steroids makes it a valuable tool for investigating hormone-receptor interactions and other biological processes.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound is used in the synthesis of various pharmaceuticals and fine chemicals. Its unique structure allows for the development of specialized products with specific properties.
Mechanism of Action
The mechanism of action of (8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound used in various organic synthesis reactions.
Disilanes: Organosilicon compounds with unique electronic properties.
Phenolic Compounds: Compounds with similar and dissimilar action mechanisms.
Uniqueness
What sets (8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one apart is its complex structure and multiple chiral centers. This complexity allows for a wide range of chemical reactions and biological activities, making it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C19H28O2 |
---|---|
Molecular Weight |
291.40 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-17,21H,3-10H2,1-2H3/t14-,15-,16-,17-,18-,19-/m0/s1/i7+1,11+1,13+1 |
InChI Key |
MUMGGOZAMZWBJJ-KRMLYXHASA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=[13CH][13C](=O)[13CH2]C[C@]34C |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34C |
Origin of Product |
United States |
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